molecular formula C16H17Cl2NO4 B6341441 4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008940-58-6

4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6341441
CAS No.: 1008940-58-6
M. Wt: 358.2 g/mol
InChI Key: JCKFGVABHPLGFP-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4/c17-11-5-4-10(8-12(11)18)14(20)19-13(15(21)22)9-23-16(19)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKFGVABHPLGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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